molecular formula C16H22N2O3 B6963695 N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide

N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide

Cat. No.: B6963695
M. Wt: 290.36 g/mol
InChI Key: XZFKEQFXODMYNN-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group attached to a methoxyphenyl ring, along with a morpholinylacetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a methoxyphenyl derivative, followed by the introduction of the morpholinylacetamide group through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product in large quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide
  • 1-(3-Methoxyphenyl)cyclopropanamine

Uniqueness

N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, selectivity, and efficacy in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-20-14-4-2-3-13(11-14)16(5-6-16)17-15(19)12-18-7-9-21-10-8-18/h2-4,11H,5-10,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFKEQFXODMYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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